BC2059 - 1227637-23-1

BC2059

Catalog Number: EVT-287917
CAS Number: 1227637-23-1
Molecular Formula: C28H36N4O6S2
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BC2059, also known as Tegavivint, is a potent, small molecule inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as self-renewal, growth, and survival. [, ] BC2059 functions by specifically targeting and disrupting the interaction between β-catenin and TBL1 (Transducin Beta-Like Protein 1), a crucial adaptor protein within this pathway. [, , , , ] This disruption subsequently leads to the degradation of nuclear β-catenin, effectively inhibiting the pathway's downstream effects. [, , , ]

Wnt3a

Compound Description: Wnt3a is a secreted glycoprotein that activates the canonical Wnt signaling pathway. It binds to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin [].

Relevance: Wnt3a is directly involved in the activation of the Wnt/β-catenin pathway, which BC2059 inhibits. Research demonstrates that BC2059 can abolish the pro-proliferative effect of Wnt3a in multiple myeloma cells []. This highlights the inhibitory action of BC2059 on the pathway activated by Wnt3a.

Wnt5a

Compound Description: Wnt5a is another secreted glycoprotein belonging to the Wnt family. It primarily activates non-canonical Wnt signaling pathways, which are independent of β-catenin [].

Relevance: In contrast to Wnt3a, Wnt5a does not exhibit pro-proliferative effects in the context of multiple myeloma []. This distinction underscores the specificity of BC2059 towards the canonical Wnt/β-catenin pathway, which is activated by Wnt3a but not Wnt5a.

Bortezomib

Compound Description: Bortezomib (marketed as Velcade) is a proteasome inhibitor used to treat multiple myeloma. It blocks the proteasome, preventing the degradation of proteins, including β-catenin, and leading to cell death [, , ].

Relevance: Bortezomib's impact on β-catenin levels creates a complex interaction with BC2059. While BC2059 targets β-catenin for degradation, bortezomib inhibits this degradation process. Interestingly, studies reveal a synergistic effect when combining BC2059 and bortezomib in treating multiple myeloma [, ]. This suggests that the combination enhances anti-myeloma activity, potentially by BC2059 mitigating the pro-survival effects of bortezomib-induced β-catenin accumulation.

Panobinostat (LBH589)

Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor used in relapsed or refractory multiple myeloma treatment. It inhibits HDAC enzymes, affecting gene expression and inducing cell death [, ].

Relevance: Combining panobinostat with BC2059 has demonstrated significant synergistic anti-myeloma effects in preclinical studies [, ]. The combination appears to target both aerobic glycolysis and mitochondrial respiration while downregulating β-catenin target genes such as MYC, cyclin D1, and cyclin D2. This synergy suggests a potential therapeutic benefit in treating multiple myeloma, particularly in cases of relapsed or refractory disease.

Nilotinib

Compound Description: Nilotinib is a tyrosine kinase inhibitor (TKI) primarily used to treat chronic myeloid leukemia (CML). It inhibits the BCR-ABL tyrosine kinase, a key driver of CML cell proliferation [].

Relevance: Studies have demonstrated that combining nilotinib with BC2059 leads to synergistic apoptosis in CML cells []. This suggests a potential therapeutic advantage in combining these agents for treating CML.

TG101209 (TG)

Compound Description: TG101209 is a JAK2 tyrosine kinase inhibitor investigated for its potential in treating myeloproliferative neoplasms (MPNs) [].

Relevance: Co-treatment of BC2059 with TG101209 has shown synergistic induction of apoptosis in MPN cells []. This indicates a potential therapeutic benefit in combining these agents for treating MPNs.

Overview

BC2059, also known as Tegavivint, is a synthetic small molecule that has garnered attention for its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Wnt signaling is implicated in numerous cancers, making BC2059 a compound of interest for therapeutic development.

Source and Classification

BC2059 is classified as an anthraquinone oxime derivative. It was identified during a phenotypic screen aimed at discovering inhibitors of Wnt/β-catenin signaling and has been developed by Iterion Therapeutics for potential clinical applications . The compound specifically disrupts the interaction between β-catenin and TBL1 (transducin-like enhancer of split 1), which is essential for β-catenin's stability and activity in the nucleus .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Anthraquinone Core: This involves the condensation of appropriate aromatic precursors.
  2. Oxime Formation: The introduction of an oxime group through reaction with hydroxylamine derivatives.

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

Molecular Structure Analysis

Structure and Data

BC2059 possesses a complex molecular structure characterized by its anthraquinone backbone with an oxime functional group. The molecular formula is C₁₄H₁₁N₃O₂, and its molecular weight is approximately 253.26 g/mol. The specific arrangement of atoms allows BC2059 to effectively interact with β-catenin, disrupting its normal function.

The structural data indicate that BC2059 does not bind directly to β-catenin but rather inhibits its interaction with TBL1, leading to degradation of β-catenin and subsequent inhibition of Wnt signaling .

Chemical Reactions Analysis

Reactions and Technical Details

BC2059 primarily engages in non-covalent interactions with proteins involved in the Wnt signaling pathway. The key reaction mechanism involves:

  1. Inhibition of β-Catenin Binding: BC2059 binds to TBL1, preventing β-catenin from associating with this protein.
  2. Degradation Pathway Activation: This disruption leads to targeted degradation of β-catenin via the proteasome pathway.

The compound has shown an IC50 value of approximately 20 nM for inhibiting the binding between β-catenin and TBL1, highlighting its potency .

Mechanism of Action

Process and Data

The mechanism by which BC2059 exerts its effects involves several steps:

  1. Binding to TBL1: BC2059 binds selectively to TBL1, altering its conformation or availability.
  2. Disruption of β-Catenin Interaction: By preventing β-catenin from binding to TBL1, BC2059 reduces the levels of active β-catenin in the cell.
  3. Inhibition of Wnt Target Gene Expression: With decreased β-catenin levels, the transcriptional activation of Wnt target genes is significantly reduced.

This mechanism underscores the potential therapeutic applications of BC2059 in cancers driven by aberrant Wnt signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BC2059 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.
  • Stability: Stability studies indicate that BC2059 remains stable under physiological conditions, which is crucial for its application as a therapeutic agent.
  • Melting Point: Specific melting point data are not widely reported but are essential for characterizing solid-state properties.

These properties play a significant role in determining the compound's bioavailability and efficacy in vivo .

Applications

Scientific Uses

BC2059 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As an inhibitor of the Wnt/β-catenin pathway, BC2059 is being studied for its effectiveness against various cancers where this pathway is dysregulated.
  • Drug Development: Its unique mechanism makes it a candidate for developing new therapies targeting Wnt-related malignancies.
  • Biological Studies: Researchers utilize BC2059 to understand better the role of Wnt signaling in cellular processes and disease mechanisms.

Current clinical trials are exploring its efficacy and safety profiles in cancer patients resistant to conventional therapies .

Introduction

Wnt/β-Catenin Pathway Dysregulation in Oncogenesis

The Wnt/β-catenin pathway (canonical Wnt pathway) is a phylogenetically conserved signaling cascade governing embryonic development, tissue homeostasis, and stem cell maintenance. Its dysregulation represents a cornerstone molecular event in carcinogenesis. Central to this pathway is β-catenin, encoded by the CTNNB1 gene, which functions as both a structural component of adherens junctions and a nuclear transcriptional co-activator. In the absence of Wnt ligands, cytosolic β-catenin is constitutively phosphorylated by a destruction complex comprising Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation targets β-catenin for ubiquitination by β-TrCP and subsequent proteasomal degradation, maintaining low baseline levels [6] [8].

Pathological activation occurs predominantly via:

  • Gain-of-function mutations in CTNNB1: Recurrent somatic mutations (e.g., S33F, S37F, S45P, T41A, D32G, G34E) cluster within exon 3, encoding the N-terminal degradation-targeting domain. These mutations impede phosphorylation by GSK3β/CK1α, preventing β-catenin recognition by β-TrCP and leading to aberrant nuclear accumulation [5] [9].
  • Loss-of-function mutations in tumor suppressors APC or AXIN1/2: Inactivating mutations disrupt the destruction complex assembly, mimicking constitutive Wnt signaling [6] [8].

Nuclear β-catenin forms a transcriptionally active complex with T-cell factor/Lymphoid enhancer factor (TCF/LEF) proteins, driving expression of oncogenes such as MYC, CCND1 (Cyclin D1), AXIN2, and BIRC5 (Survivin). This reprogramming promotes tumor hallmarks including uncontrolled proliferation, evasion of apoptosis, metabolic reprogramming, epithelial-mesenchymal transition (EMT), and immune evasion [4] [6] [8]. CTNNB1 mutations are prevalent across diverse solid and hematologic malignancies, as summarized in Table 1.

Table 1: Prevalence and Consequences of Wnt/β-Catenin Pathway Mutations in Human Cancers

Cancer TypeKey Mutated GenesMutation PrevalencePrimary ConsequenceRefs
Hepatocellular Carcinoma (HCC)CTNNB125-35%Immune exclusion, metabolic reprogramming [9]
Colorectal Cancer (CRC)APC>80%Polyp formation, sustained proliferation [6] [8]
Desmoid TumorsCTNNB1 or APC>85%Enhanced invasion, local recurrence [1] [2]
Endometrial CancerCTNNB120-30%EMT, metastasis [4] [8]
Multiple Myeloma (MM)CTNNB110-15%Stemness, drug resistance [7]

BC2059: A Novel Nuclear β-Catenin/TBL-1 Interaction Inhibitor

BC2059 (Tegavivint, Tegatrabetan) is a first-in-class, orally bioavailable small-molecule inhibitor (C₂₈H₃₆N₄O₆S₂; CAS 1227637-23-1) specifically designed to disrupt the nuclear β-catenin/Transducin β-Like 1 (TBL1) interaction. TBL1, a scaffold protein within nuclear receptor corepressor (NCoR)/Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT) complexes, plays a critical role in Wnt-dependent transcription. It physically bridges nuclear β-catenin to TCF/LEF transcription factors at Wnt-responsive gene promoters. Furthermore, TBL1 protects nuclear β-catenin from SIAH1-mediated ubiquitination and proteasomal degradation [4] [7].

BC2059 is an anthracene-9,10-dione dioxime compound that selectively binds the N-terminal hydrophobic pocket of TBL1 (and its homolog TBLR1) with high affinity. Structural and biochemical studies demonstrate that this binding competitively displaces β-catenin from TBL1, while preserving TBL1 interactions with other partners like GPS2 (G-protein Pathway Suppressor 2) and the NF-κB subunit p65 [4] [7]. The molecular interactions disrupted by BC2059 are detailed in Table 2.

Table 2: Molecular Interactions Targeted by BC2059

Target Protein DomainBC2059 Binding SiteKey Interaction DisruptedFunctional Consequence
TBL1 N-terminal domainHydrophobic pocketβ-Catenin Armadillo repeatsDissociation of β-catenin/TBL1 complex
TBL1 N-terminal domainHydrophobic pocketSIAH1 recognition siteLoss of β-catenin stabilization
TBL1/TBLR1Conserved residuesTCF/LEF recruitmentImpaired transcriptional complex assembly

This targeted disruption triggers two primary events:

  • Enhanced Nuclear β-Catenin Degradation: Freed from TBL1 protection, β-catenin undergoes SIAH1-dependent polyubiquitination and proteasomal degradation, specifically reducing nuclear pools without significantly affecting membrane-associated β-catenin [1] [4].
  • Transcriptional Repression: Disruption of the TBL1-β-catenin-TCF/LEF complex prevents transactivation of downstream oncogenes. Preclinical studies consistently show BC2059 treatment markedly reduces expression of AXIN2, MYC, CCND1, and BIRC5 in cancer cells harboring CTNNB1 mutations or APC loss [1] [2] [4].

Functional consequences include G1/S cell cycle arrest, induction of intrinsic apoptosis (evidenced by Caspase-3/7 activation and Annexin V positivity), and significant inhibition of cancer cell migration and invasion in vitro and in explant models [1] [2] [7].

Rationale for Targeting CTNNB1-Mutated Malignancies

The dependency of CTNNB1-mutated cancers on sustained nuclear β-catenin signaling creates a compelling therapeutic vulnerability exploitable by BC2059. Key rationales include:

  • Oncogene Addiction: Cells with CTNNB1 mutations or APC loss exhibit heightened reliance on β-catenin-driven transcription for survival and proliferation. BC2059 selectively induces apoptosis in these cells while demonstrating significantly lower cytotoxicity in wild-type CTNNB1 cells or normal progenitor cells (e.g., CD34+ hematopoietic stem cells) [1] [2] [7]. For instance, BC2059 reduced viability by 70-90% in CTNNB1-mutant desmoid tumor cells (IC₅₀ ~50-100 nM) versus minimal effects in wild-type counterparts even at higher doses [1] [2].
  • Distinct Immune Microenvironment: CTNNB1-mutated tumors, particularly HCC and desmoid tumors, are characterized by "immune-excluded" or "immune-cold" phenotypes. Nuclear β-catenin signaling inhibits CCL4/5 chemokine production, impairing dendritic cell recruitment and subsequent CD8+ T-cell infiltration. BC2059-mediated β-catenin degradation reverses this immunosuppression preclinically, enhancing CD8+ T-cell and NK cell infiltration and potentially sensitizing tumors to immune checkpoint blockade [7] [9].
  • Overcoming Drug Resistance: Aberrant Wnt/β-catenin signaling confers resistance to conventional chemotherapy, targeted therapies (e.g., EGFR inhibitors), and immunotherapy. Preclinical evidence demonstrates synergistic activity between BC2059 and agents like proteasome inhibitors (bortezomib in Multiple Myeloma), histone deacetylase inhibitors (panobinostat in AML), or osimertinib (EGFR inhibitor in NSCLC). Synergy arises from concurrent targeting of interconnected survival pathways (e.g., MYC downregulation) and metabolic dependencies (e.g., inhibition of aerobic glycolysis) [7] [10].

Table 3: Differential Sensitivity to BC2059 Based on CTNNB1 Status

Cell TypeCTNNB1 StatusBC2059 Effect (Key Findings)Refs
Desmoid Tumor CellsExon 3 Mutant↓ Viability (IC₅₀ ~50-100nM); ↑ Apoptosis; ↓ Migration/Invasion [1] [2]
Desmoid Tumor CellsWild-typeMinimal effect on viability even at high doses (>500nM) [1] [2]
AML Stem/Progenitor CellsHigh Nuclear β-cat↑ Apoptosis; Synergy with HDACi [7]
Normal CD34+ Bone Marrow CellsWild-typeSignificantly less apoptosis vs. AML counterparts [7]

Properties

CAS Number

1227637-23-1

Product Name

BC2059

IUPAC Name

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

Molecular Formula

C28H36N4O6S2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3

InChI Key

OMWCXCBGEFHCTN-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan,

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.